2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a methyl group, a thiophene ring, and a sulfonamide group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, FTIR, 1H and 13C NMR, and MS spectroscopies . Density functional theory (DFT) is also used to calculate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the functional groups present in the compound. For example, the oxadiazole ring can participate in [2 + 2+1] cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, vibrational frequencies can reveal some physicochemical properties .Scientific Research Applications
Antimicrobial and Antitubercular Agents
Research has shown the synthesis of derivatives related to the compound , demonstrating potential as antimicrobial and antitubercular agents. These compounds have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis, highlighting their role in addressing infectious diseases. The molecular docking studies further elucidate the mechanism of action of these compounds, offering insights into their potential as novel therapeutic agents against tuberculosis and other bacterial infections (Shingare et al., 2022).
Antioxidant Activity
Another area of application involves the evaluation of sulfone/sulfonamide-linked derivatives for their antioxidant activities. These compounds have shown promising results in tests, indicating their potential use in combating oxidative stress-related conditions. Such antioxidant properties are crucial in the development of treatments for diseases where oxidative stress plays a key role (Padmaja et al., 2014).
Agricultural Applications
In agriculture, some derivatives have demonstrated significant antibacterial activities against rice bacterial leaf blight, offering a potential avenue for protecting crops against this prevalent disease. The compounds not only inhibit the growth of the pathogen Xanthomonas oryzae but also enhance the plant's resistance mechanisms, showcasing their dual role in plant protection and growth promotion (Shi et al., 2015).
Proton Exchange Membranes for Fuel Cells
Some research focuses on the synthesis of sulfonated poly (aryl ether sulfone) containing oxadiazole as proton exchange membranes for medium-high temperature fuel cells. These studies highlight the compound's potential in the development of more efficient and durable materials for energy conversion devices, contributing to advancements in renewable energy technologies (Xu et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-13-5-3-8-16(11-13)24(2)29(25,26)17-9-10-28-18(17)20-22-19(23-27-20)14-6-4-7-15(21)12-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIHXHNYVQXFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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